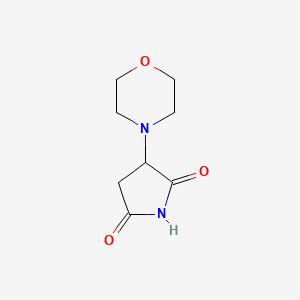

3-吗啉-4-基吡咯烷-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Morpholin-4-ylpyrrolidine-2,5-dione is a chemical compound with the molecular formula C8H12N2O3 . It is a compound of interest in the field of medicinal chemistry due to its potential biological activities .

Synthesis Analysis

The synthesis of pyrrolidine-2,5-dione derivatives, such as 3-Morpholin-4-ylpyrrolidine-2,5-dione, often involves the reaction between maleic anhydride and aromatic amines . This results in the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which can then be converted into the desired pyrrolidine-2,5-dione derivatives through reaction with thionyl chloride .Molecular Structure Analysis

The molecular structure of 3-Morpholin-4-ylpyrrolidine-2,5-dione is characterized by a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring .科学研究应用

抗惊厥特性

研究探索了从吡咯烷-2,5-二酮衍生的新型 N-曼尼希碱(包括 3-吗啉-4-基吡咯烷-2,5-二酮及其类似物)的合成和抗惊厥特性的评估。这些研究表明在治疗癫痫发作方面具有显着潜力,表明某些化合物在小鼠癫痫的各种模型中表现出有希望的抗惊厥活性。例如,N-[{吗啉-1-基}-甲基]-3-二苯甲基-吡咯烷-2,5-二酮因其在几种癫痫发作模型中的有效性而受到关注,表明其作用机制与神经元电压敏感钠和 L 型钙通道的阻断有关(Rybka 等,2017)。

螺环杂环化合物的合成

另一个研究领域涉及螺环杂环化合物的合成方法的开发。这包括涉及靛红、尿素和 1-吗啉丁烷-1,3-二酮等化合物的反应。该工艺经过优化,可以在更短的时间内实现更高的产率,将吡啶基和吗啉基等有用基团引入到产物结构中。这些进步对于创建在包括药学化学在内的各个领域具有潜在应用的化合物非常重要(Gao 等,2017)。

可生物降解材料合成

吗啉-2,5-二酮衍生物及其共聚物的合成已用于制备可生物降解材料。这些衍生物用作环状单体,用于制造具有潜在医学应用的聚合物。该研究总结了不同的合成方法、这些衍生物的均聚以及它们与其他单体的共聚,以创建适用于药物递送和基因载体的材料(Yu,2015)。

抗菌活性

研究还集中在吗啉-2,5-二酮衍生物的抗菌活性上。例如,已经探索了 6-(丙-2-基)-3-甲基-吗啉-2,5-二酮的合成和构效关系,揭示了其对包括大肠杆菌在内的几种细菌菌株的有效性。这些发现强调了吗啉-2,5-二酮衍生物在开发新的抗菌剂中的潜力(Yancheva 等,2012)。

未来方向

作用机制

Mode of Action

3-Morpholin-4-ylpyrrolidine-2,5-dione interacts with its targets, the carbonic anhydrase isoenzymes, by inhibiting their activity . This inhibition results in a disruption of pH and fluid balance within the body, which can have therapeutic effects in certain disease states .

Biochemical Pathways

It is known that the compound’s interaction with carbonic anhydrase isoenzymes can disrupt several physiological processes, including respiration and the transport of carbon dioxide and oxygen in the blood .

Pharmacokinetics

The compound’s physicochemical properties suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 3-Morpholin-4-ylpyrrolidine-2,5-dione’s action are primarily related to its inhibition of carbonic anhydrase isoenzymes. This inhibition can disrupt pH and fluid balance, potentially leading to therapeutic effects in certain disease states .

属性

IUPAC Name |

3-morpholin-4-ylpyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c11-7-5-6(8(12)9-7)10-1-3-13-4-2-10/h6H,1-5H2,(H,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDKOSYWGWXDRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2CC(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2963970.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2963971.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2963978.png)

![1-(4-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2963980.png)

methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2963983.png)

![Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfone](/img/structure/B2963986.png)

![N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-N-prop-2-ynylnitrous amide](/img/structure/B2963991.png)